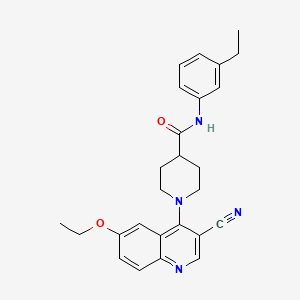
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3-ethylphenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3-ethylphenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C26H28N4O2 and its molecular weight is 428.536. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3-ethylphenyl)piperidine-4-carboxamide is a synthetic derivative belonging to the class of piperidine carboxamides. Its unique structural features suggest potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C25H28N4O2 with a molecular weight of approximately 420.52 g/mol . The following table summarizes key physicochemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C25H28N4O2 |
| Molecular Weight | 420.52 g/mol |
| LogP | 3.12 |
| Polar Surface Area | 72.5 Ų |
| Hydrogen Bond Acceptors | 5 |
Anticancer Activity
Recent studies have indicated that piperidine derivatives exhibit promising anticancer properties. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting that structural modifications in piperidine derivatives can enhance their anticancer efficacy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays revealed that it exhibits moderate activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.6 µg/mL to 62.5 µg/mL against strains such as Staphylococcus epidermidis and Micrococcus luteus. However, it showed limited efficacy against Gram-negative bacteria .
Enzyme Inhibition
Another significant aspect of this compound is its potential as an enzyme inhibitor. Studies have shown that derivatives of piperidine can inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acids that are crucial for various physiological processes. The inhibition of sEH by this class of compounds could have implications for treating cardiovascular diseases and inflammation .
Study 1: Anticancer Efficacy
In a study published in 2023, researchers synthesized several piperidine derivatives and tested their anticancer activity against multiple cell lines. The compound exhibited IC50 values significantly lower than those of standard chemotherapeutics, indicating its potential as a lead compound for further development .
Study 2: Antimicrobial Properties
A comparative analysis was conducted on the antimicrobial effects of various piperidine derivatives, including our compound of interest. The findings suggested that modifications in the quinoline structure enhanced antimicrobial activity against specific bacterial strains while maintaining low cytotoxicity towards human cells .
The biological activity of This compound can be attributed to its ability to interact with biological targets such as enzymes and receptors involved in disease pathways. The presence of the cyano group is believed to enhance electron withdrawal, increasing the compound's reactivity with nucleophiles within target proteins.
Propiedades
IUPAC Name |
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3-ethylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c1-3-18-6-5-7-21(14-18)29-26(31)19-10-12-30(13-11-19)25-20(16-27)17-28-24-9-8-22(32-4-2)15-23(24)25/h5-9,14-15,17,19H,3-4,10-13H2,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNKWAJRDCMRLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














